![molecular formula C15H12I2 B133336 2,7-Diiodo-9,9-dimethyl-9H-fluorene CAS No. 144981-86-2](/img/structure/B133336.png)
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Overview
Description
2,7-Diiodo-9,9-dimethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a fluorene core with two iodine atoms at the 2 and 7 positions and two methyl groups at the 9 position. Fluorene derivatives are known for their luminescent properties and are of significant interest in the development of organic light-emitting diode (OLED) materials .
Synthesis Analysis
The synthesis of fluorene derivatives often involves multi-step reactions starting from fluorene or biphenyls as the core structure. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials, is synthesized through bromination, methylation, and a Grignard reaction, starting from fluorene . Another approach for synthesizing 9,9-disubstituted fluorenes involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For example, the structure of 2,7-dibromo-4-amino-9H-fluorene was confirmed using 1H NMR, 13C NMR, IR, and ESI-MS . These analytical techniques are crucial for verifying the substitution patterns and the overall molecular framework of the synthesized compounds.
Chemical Reactions Analysis
Fluorene derivatives undergo various chemical reactions, including bromination, nitration, and reduction, to introduce different functional groups into the fluorene core. For instance, 2,7-dibromo-9H-fluorene can be further nitrated and reduced to yield 2,7-dibromo-4-amino-9H-fluorene . These reactions are carefully optimized to achieve high yields and selectivity for the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives, such as their optical properties, are of particular interest due to their potential applications in electronic devices. The optical properties are typically characterized by UV-Vis and fluorescence spectroscopy. For example, the maximum absorption (λmax) and emission (λem) wavelengths, as well as the optical band gap, are determined for 2,7-dibromo-4-amino-9H-fluorene . The π-extended conjugated compounds derived from fluorene exhibit fluorescence radiation emission, with the quantum yield increasing with the degree of conjugation .
Scientific Research Applications
Fluorescent Sensing Applications
- Lanthanide–Organic Frameworks: A study by Li, Zhou, Bai, and Xing (2020) demonstrates the use of a 4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid in the synthesis of new lanthanide coordination compounds. These compounds exhibit excellent fluorescent sensing capabilities for a variety of cations and anions, including Fe3+, Al3+, and Cr3+, demonstrating high efficiency and selectivity. This study highlights the potential of fluorene-based compounds in the development of new types of fluorescent probes (Li, Zhou, Bai, & Xing, 2020).
Synthesis and Reactivity
- Michael Reactions and Synthesis of Iodo-substituted Fluorenes: Minabe and Suzuki (1972) discuss the Michael-addition reactions involving 2,7-diiodofluorene and 9,9′-bifluorenylidene. This study contributes to the understanding of fluorene's reactivity and its potential in synthesizing various fluorene derivatives (Minabe & Suzuki, 1972).
Coordination Chemistry and Polymer Networks
- Coordination Polymers with Fluorene-based Ligands: Liu, Zhao, Ma, Liu, and Dong (2013) explore the coordination chemistry of fluorene-based ligands, leading to novel supramolecular structures. This research opens new avenues in the design of coordination polymers and network structures using fluorene derivatives (Liu, Zhao, Ma, Liu, & Dong, 2013).
Luminescent Materials and Electronic Applications
- Electroluminescent Materials: Research by Huang, Wu, Wang, Yang, and Cao (2004) focuses on the development of novel electroluminescent conjugated polyelectrolytes based on polyfluorene. This study provides insights into the potential of fluorene derivatives in creating efficient light-emitting devices, highlighting their importance in the field of organic electronics (Huang, Wu, Wang, Yang, & Cao, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as polyfluorenes are known to be used in organic electronics, specifically in light-emitting diodes and organic photovoltaics .
Mode of Action
It is known that similar compounds, such as polyfluorenes, have unique molecular structures that allow for maximum pi-conjugation and planar structure, contributing to their excellent optical and electronic properties .
Biochemical Pathways
It is known that similar compounds, such as polyfluorenes, are used in the synthesis of semiconducting polymers for organic photovoltaics (opv) and as hole transport for organic light-emitting diode (oled) devices .
Pharmacokinetics
It is a substrate for P-glycoprotein and an inhibitor for CYP1A2, CYP2C19, and CYP2C9 . The compound has a lipophilicity (Log Po/w) of 3.41 (iLOGP), 5.72 (XLOGP3), 5.2 (WLOGP), 5.77 (MLOGP), and 6.39 (SILICOS-IT), with a consensus Log Po/w of 5.3 . Its water solubility is classified as poorly soluble .
Action Environment
It is recommended to avoid dust formation and breathing vapors, mist, or gas when handling the compound . It should be stored in a cool, dry place and is incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
2,7-Diiodo-9,9-dimethyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s iodine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either by inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By interacting with transcription factors and other regulatory proteins, the compound can alter the transcriptional activity of these genes, leading to changes in cellular behavior. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. The iodine atoms on this compound can form covalent bonds with nucleophilic amino acid residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and behavior, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. In in vitro and in vivo studies, long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s inhibitory effects on enzymes and its interactions with cellular components become more pronounced . High doses of this compound have been associated with toxic effects, including oxidative stress, apoptosis, and disruption of normal metabolic processes. These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates . This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites. Additionally, this compound can interact with other metabolic enzymes, further influencing the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s biochemical effects and overall cellular impact.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals . In these compartments, this compound can exert its biochemical effects, including enzyme inhibition, gene expression modulation, and alterations in cellular metabolism. The precise localization of the compound is crucial for understanding its mechanism of action and overall impact on cellular function.
properties
IUPAC Name |
2,7-diiodo-9,9-dimethylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOWFFGLGGCYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514555 | |
Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144981-86-2 | |
Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144981-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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